![molecular formula C6H9N3O2 B103774 4,6-Dimethoxypyrimidin-5-amine CAS No. 15846-15-8](/img/structure/B103774.png)
4,6-Dimethoxypyrimidin-5-amine
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Overview
Description
4,6-Dimethoxypyrimidin-5-amine is a compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 4,6-Dimethoxypyrimidin-5-amine has been reported in the literature. For instance, one method involves the reaction of 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and a phase transfer catalyst (PTC), with dimethyl carbonate (DMC) as a methylating agent .Molecular Structure Analysis
The InChI code for 4,6-Dimethoxypyrimidin-5-amine is 1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3 . This indicates that the compound has two methoxy groups attached to the pyrimidine ring at positions 4 and 6, and an amino group at position 5.Chemical Reactions Analysis
While specific chemical reactions involving 4,6-Dimethoxypyrimidin-5-amine are not detailed in the search results, pyrimidine derivatives in general are known to participate in a variety of chemical reactions. They are often used as intermediates in organic synthesis .Physical And Chemical Properties Analysis
4,6-Dimethoxypyrimidin-5-amine is a solid substance . It has a density of 1.2±0.1 g/cm3 and a boiling point of 296.6±35.0 °C at 760 mmHg .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 4,6-Dimethoxypyrimidin-5-amine, are known to display a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of Novel Pyrimidine Analogs
Detailed structure-activity relationship (SAR) analysis of pyrimidines provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . 4,6-Dimethoxypyrimidin-5-amine could potentially be used as a starting material in the synthesis of these novel analogs.
Antioxidant Applications
Pyrimidines are also known for their antioxidant effects . As such, 4,6-Dimethoxypyrimidin-5-amine could potentially be used in research related to oxidative stress and related diseases.
Antibacterial Applications
Pyrimidines have been found to exhibit antibacterial properties . Therefore, 4,6-Dimethoxypyrimidin-5-amine could be used in the development of new antibacterial agents.
Antiviral Applications
The antiviral properties of pyrimidines suggest that 4,6-Dimethoxypyrimidin-5-amine could be used in the research and development of new antiviral drugs.
Antifungal Applications
Given the antifungal properties of pyrimidines , 4,6-Dimethoxypyrimidin-5-amine could potentially be used in the development of new antifungal agents.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of various pesticides . Therefore, its targets would likely be specific to the pests that these pesticides are designed to control.
Mode of Action
As an intermediate in pesticide synthesis, it likely contributes to the overall mode of action of the final pesticide product .
Biochemical Pathways
Given its use in pesticide synthesis, it can be inferred that it may play a role in disrupting essential biochemical pathways in pests .
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w values, suggests it has some degree of bioavailability .
Result of Action
As an intermediate in pesticide synthesis, its effects would likely be seen in the context of the final pesticide product .
properties
IUPAC Name |
4,6-dimethoxypyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIABKXOJVXKDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384725 |
Source
|
Record name | 4,6-dimethoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxypyrimidin-5-amine | |
CAS RN |
15846-15-8 |
Source
|
Record name | 4,6-dimethoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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